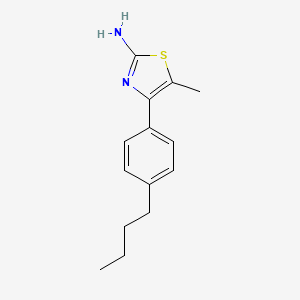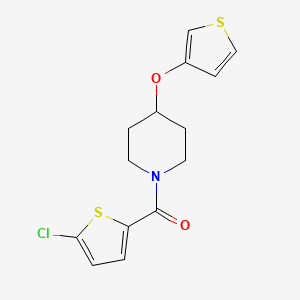
(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich thiophene rings and the basic nitrogen in the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanone group and the basic nitrogen in the piperidine ring could enhance its solubility in polar solvents .Scientific Research Applications
Structural Characterization and Synthesis
Several studies have focused on the structural characterization and synthesis processes of compounds with similar frameworks. For instance, Eckhardt et al. (2020) reported on the crystal and molecular structure of a side product in the synthesis of a new class of anti-tuberculosis drug candidates, highlighting the structural insights crucial for drug development (Eckhardt et al., 2020). Additionally, Karthik et al. (2021) synthesized and characterized a compound through single crystal X-ray diffraction and various spectroscopic techniques, providing detailed insights into the molecular structure and interactions (Karthik et al., 2021).
Antimicrobial Activity
Research on the antimicrobial properties of related compounds has shown promising results. Patel et al. (2011) synthesized pyridine derivatives and evaluated their in vitro antimicrobial activity, demonstrating variable and modest effectiveness against bacteria and fungi (Patel et al., 2011).
Drug Discovery and Receptor Antagonism
Romero et al. (2012) discussed the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting the potential therapeutic implications of these compounds (Romero et al., 2012). This research underscores the importance of structural analogs in discovering new pharmacological targets.
Molecular Docking and Theoretical Studies
Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel compounds, providing insights into their antibacterial activity through molecular docking studies. These findings illustrate the utility of theoretical and computational methods in understanding the bioactive potential of new molecules (Shahana & Yardily, 2020).
Neuropharmacology
Deseure et al. (2002) explored the effects of 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain, shedding light on the analgesic properties of certain piperidine derivatives and their potential in treating neuropathic pain (Deseure et al., 2002).
Future Directions
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-13-2-1-12(20-13)14(17)16-6-3-10(4-7-16)18-11-5-8-19-9-11/h1-2,5,8-10H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQOTBGFOAJJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

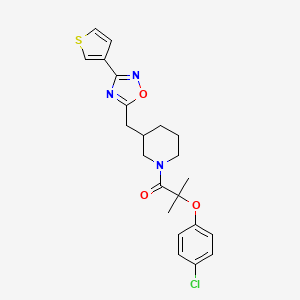
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)
![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)
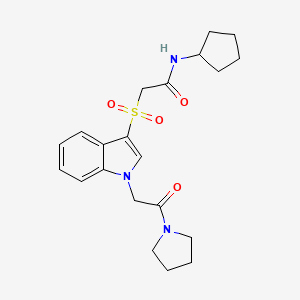
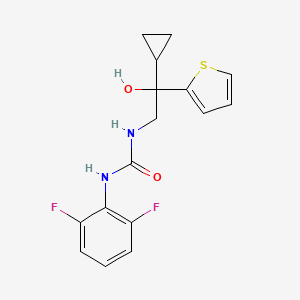
![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)
![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)
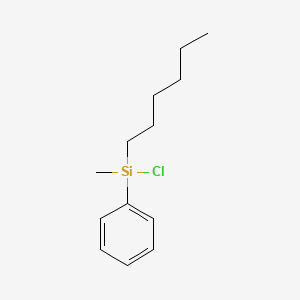
![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)
